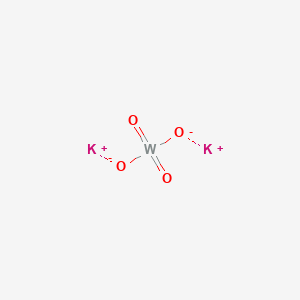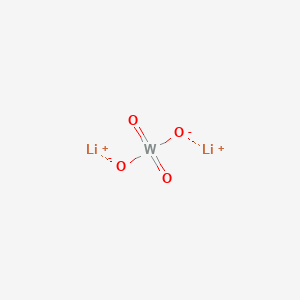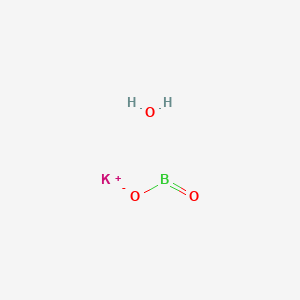
rhodium(3+);trinitrate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(III) nitrate hydrate is a crystalline compound widely used in various fields such as catalysis, electroplating, and the glass industry . It is a salt of rhodium and nitric acid with the chemical formula Rh(NO₃)₃·xH₂O. This compound is known for its high rhodium content, approximately 36% by weight, making it a valuable precursor for synthesizing rhodium-based catalysts and other materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate hydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline hydrate form of rhodium(III) nitrate .
Industrial Production Methods: In industrial settings, rhodium(III) nitrate hydrate is produced by dissolving rhodium-containing materials, such as spent catalysts or rhodium scrap, in nitric acid. The solution is then purified and crystallized to obtain the desired product. This method allows for the recycling of rhodium from various sources, making it a sustainable approach to producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(III) nitrate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the rhodium(III) nitrate complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Reactions often involve oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products:
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of new rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhodium(III) nitrate hydrate has numerous applications in scientific research, including:
Biology: Employed in studies involving rhodium-based compounds for potential biological activities.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Wirkmechanismus
The mechanism by which rhodium(III) nitrate hydrate exerts its effects depends on the specific application. In catalysis, the rhodium center often acts as an active site for various chemical transformations. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate hydrate.
Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.
Uniqueness: Rhodium(III) nitrate hydrate is unique due to its high rhodium content and its ability to act as a versatile precursor for various rhodium-based catalysts. Its solubility in water and ability to form stable complexes with different ligands make it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
rhodium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Rh/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCKVVKVHCMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














